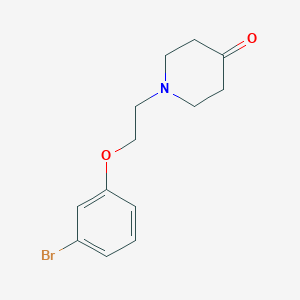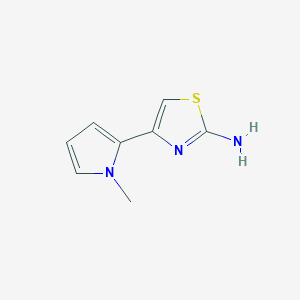![molecular formula C10H11N3O4 B1461858 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione CAS No. 1803566-46-2](/img/structure/B1461858.png)
4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione
Overview
Description
4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione, also known as MPTD, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPTD belongs to the class of triazolidinediones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a crucial role in the initiation and execution of apoptosis. This compound has also been shown to inhibit the activity of NF-kappaB, which is a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties by inhibiting the activity of NF-kappaB. In addition, this compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione in lab experiments is its high purity. The synthesis method for this compound has been shown to yield high purity this compound, which is crucial for scientific research. In addition, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the scientific research of 4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione. One direction is to further investigate the mechanism of action of this compound in cancer cells. Another direction is to explore the potential of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, future research could focus on improving the solubility of this compound, which would make it more versatile for use in lab experiments. Overall, this compound has shown promising potential in various scientific research applications, and further research is needed to fully understand its potential.
Scientific Research Applications
4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer therapy. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-[4-(methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-16-6-17-8-4-2-7(3-5-8)13-9(14)11-12-10(13)15/h2-5H,6H2,1H3,(H,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQJLYACLYEDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



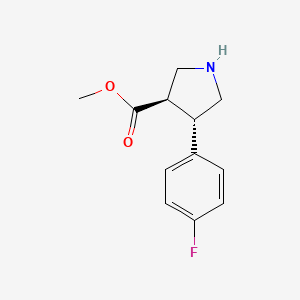

![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B1461780.png)
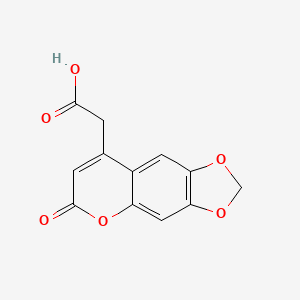
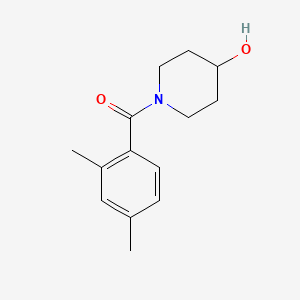
![4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1461785.png)
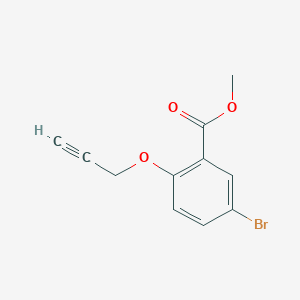
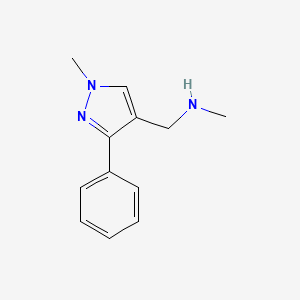


![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)

